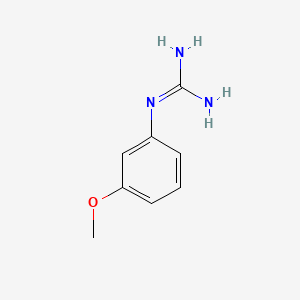

1-(3-Methoxyphenyl)guanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-12-7-4-2-3-6(5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJPWSGXHWIAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426939 | |

| Record name | 1-(3-methoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57004-60-1 | |

| Record name | 1-(3-methoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 1-(3-Methoxyphenyl)guanidine?

An In-Depth Technical Guide to 1-(3-Methoxyphenyl)guanidine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted guanidine derivative that serves as a versatile building block in medicinal and agricultural chemistry. The guanidine moiety, characterized by a central carbon atom bonded to three nitrogen atoms, is a key structural element in numerous biologically active natural products and synthetic compounds, such as the amino acid arginine and the antidiabetic drug metformin.[1][2][3] Guanidines are highly basic and exist in their protonated form, the guanidinium cation, at physiological pH, which allows for strong electrostatic and hydrogen-bonding interactions with biological targets.[4] This guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, its synthesis, and its applications for researchers, scientists, and drug development professionals.

Physicochemical and Computed Properties

This compound is typically supplied as a white solid.[5] Its core structure consists of a guanidine group attached to a methoxy-substituted phenyl ring. The physicochemical properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 57004-60-1 | [5][6][7] |

| Molecular Formula | C₈H₁₁N₃O | [5][6][8] |

| Molecular Weight | 165.19 g/mol | [6][8] |

| IUPAC Name | This compound | [9] |

| Synonyms | N-(3-methoxy-phenyl)-guanidine | [6][8] |

| Appearance | White Solid | [5] |

| Purity | ≥97% - ≥98% | [5][6] |

| Storage Conditions | 0-8 °C, Dry | [5] |

| SMILES | N=C(N)NC1=CC=CC(OC)=C1 | [6] |

| Topological Polar Surface Area (TPSA) | 71.13 Ų | [6] |

| LogP (calculated) | 1.00057 | [6] |

| Hydrogen Bond Donors | 3 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 2 | [6] |

Synthesis and Characterization

The synthesis of aryl guanidines is most commonly achieved through the guanylation of the corresponding amine. This process involves the addition of a guanidinylating agent to an amine, such as 3-methoxyaniline. Several methods exist, including reactions with cyanamide or its derivatives.[10][11][12]

Experimental Protocol: Synthesis via Guanylation of 3-Methoxyaniline

This protocol is adapted from a general procedure for the synthesis of N-aryl guanidines using cyanamide and a scandium triflate catalyst.[13] This method is effective for the guanylation of anilines.

Objective: To synthesize this compound from 3-methoxyaniline and cyanamide.

Materials:

-

3-Methoxyaniline

-

Cyanamide

-

Scandium(III) triflate (Sc(OTf)₃)

-

Deionized Water (H₂O)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Silica Gel

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a solution of 3-methoxyaniline (0.50 mmol) and cyanamide (0.60 mmol) in deionized water (2.5 mL) in a round-bottom flask, add Sc(OTf)₃ (0.05 mmol) at room temperature.

-

Reaction Execution: Stir the solution at 100 °C for 48 hours under a reflux condenser.

-

Work-up: After cooling the reaction mixture to room temperature, wash the resulting mixture with chloroform (3 x 10 mL) to remove unreacted starting material and nonpolar impurities.

-

Isolation: Concentrate the aqueous layer in vacuo.

-

Purification: Purify the residue by filtering through a silica gel pad, eluting with a chloroform-methanol mixture (e.g., 20:1) to yield the final product, this compound.

Characterization: The final product should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[13]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Pharmacological Profile and Potential Mechanisms of Action

While specific pharmacological data for this compound is limited, its utility as a chemical intermediate suggests its incorporation into more complex, biologically active molecules.[5][14] The broader class of guanidine derivatives exhibits a wide array of pharmacological activities, providing a basis for predicting its potential biological roles.[15]

1. Ion Channel Modulation: Guanidine and its analogs are known to function as inhibitors of voltage-gated potassium (Kv) channels.[16] This inhibition occurs presynaptically at the neuromuscular junction, prolonging the action potential and thereby enhancing the release of acetylcholine. The proposed mechanism involves the guanidinium cation binding within the intracellular pore of the channel, which stabilizes a closed state.[16] This activity forms the basis for the therapeutic use of guanidine in treating neuromuscular disorders like Lambert-Eaton myasthenic syndrome.

Caption: Proposed mechanism of Kv channel inhibition by guanidine derivatives.

2. Antimicrobial Activity: Many guanidine-containing compounds exhibit potent antimicrobial properties.[17][18] Their cationic nature facilitates interaction with negatively charged components of bacterial cell membranes, such as phosphatidylglycerol and cardiolipin.[19] This interaction can lead to membrane depolarization, dissipation of the proton motive force, and ultimately, cell death. Some guanidine derivatives act synergistically with other antibiotics, like colistin, to enhance their efficacy against multidrug-resistant pathogens.[17][19]

3. Enzyme Inhibition: The guanidine group is a privileged scaffold for designing enzyme inhibitors due to its ability to mimic the protonated side chain of arginine. It can form strong salt bridges and hydrogen bonds with active site residues, particularly aspartate and glutamate. This makes this compound a valuable starting point for developing inhibitors for enzymes involved in various metabolic pathways.[5][14]

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of novel compounds for various sectors.[5]

-

Pharmaceutical Development: It serves as a building block for drugs targeting neurological disorders, potentially through the modulation of ion channels or receptors.[5][14] The guanidine scaffold is also integral to drugs for diabetes, hypertension, and viral infections.[3][20]

-

Agrochemicals: The compound is used in the formulation of new pesticides and herbicides. The biological activity of the guanidine moiety can be harnessed to disrupt essential processes in pests and weeds.[5][14]

-

Biochemical Probes: As a tool in biochemical research, it can be used to synthesize selective enzyme inhibitors or probes to study metabolic pathways and protein function.[5][14]

-

Material Science: Researchers have explored its use in creating novel materials with enhanced properties like thermal stability.[5][14]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, data for related guanidine compounds, such as guanidine hydrochloride, provide guidance on its potential hazards. Guanidine derivatives should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[21]

| Hazard Class | GHS Hazard Statements (for Guanidine HCl) |

| Acute Toxicity (Oral, Inhalation) | H302 + H332: Harmful if swallowed or if inhaled.[21] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[21] |

| Eye Damage/Irritation | H319: Causes serious eye irritation.[21] |

| Aquatic Hazard (Acute) | H402: Harmful to aquatic life.[21] |

Precautionary Measures:

-

P261: Avoid breathing dust.[21]

-

P270: Do not eat, drink or smoke when using this product.[21]

-

P273: Avoid release to the environment.[21]

-

P280: Wear protective gloves, eye protection, and face protection.[21]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[21]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable chemical reagent with significant potential rooted in the versatile nature of the guanidine functional group. Its physicochemical properties make it suitable for a range of synthetic applications. While its primary role is that of a synthetic intermediate, the known biological activities of the guanidine class—including ion channel modulation and antimicrobial effects—highlight the potential for its derivatives to become lead compounds in drug discovery and agrochemical development. Proper synthesis, characterization, and adherence to safety protocols are essential for harnessing the full potential of this compound in scientific research.

References

-

1-(3-Methoxyphenyl)-1-methylguanidine | C9H13N3O | CID 61976039 . PubChem. [Link]

-

A Fast Route for the Synthesis of Cyclic Guanidine Derivatives . Oriental Journal of Chemistry. [Link]

-

N-(3-METHOXY-PHENYL)-GUANIDINE CAS#: 57004-60-1 . ChemWhat. [Link]

-

Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-...]. MDPI. [Link]

-

A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products . Journal of Visualized Experiments. [Link]

-

Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists . ACS Chemical Neuroscience. [Link]

-

Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b) . ResearchGate. [Link]

-

Compound 525241: N''-(3-methoxy-phenyl)-N,N,N',N'-tetramethyl-guanidine . Data.gov. [Link]

-

Guanidine synthesis by guanidinylation . Organic Chemistry Portal. [Link]

-

N-(3-methoxyphenyl)guanidine | 57004-60-1 . J&K Scientific. [Link]

-

Guanidine . Wikipedia. [Link]

-

Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels . Molecular Pharmacology. [Link]

-

Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues . INEOS OPEN. [Link]

-

Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens . Microbiology Spectrum. [Link]

-

Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens . PubMed. [Link]

-

Applications of Guanidine in Pharmaceutical Field . Journal of Chemical and Pharmaceutical Research. [Link]

-

Biologically active guanidine alkaloids . RSC Medicinal Chemistry. [Link]

-

A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains . MDPI. [Link]

-

Guanidine . American Chemical Society. [Link]

Sources

- 1. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Guanidines | Fisher Scientific [fishersci.com]

- 3. jocpr.com [jocpr.com]

- 4. Guanidine - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. chemscene.com [chemscene.com]

- 7. en.huatengsci.com [en.huatengsci.com]

- 8. chemwhat.com [chemwhat.com]

- 9. 1-(3-Methoxyphenyl)-1-methylguanidine | C9H13N3O | CID 61976039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Guanidine synthesis by guanidinylation [organic-chemistry.org]

- 12. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]

- 13. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]

- 16. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

1-(3-Methoxyphenyl)guanidine synthesis and characterization.

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Methoxyphenyl)guanidine

Abstract

This technical guide provides a comprehensive framework for the synthesis and analytical characterization of this compound, a key chemical intermediate with applications in pharmaceutical development and biochemical research.[1] The document details a robust synthetic protocol via the direct guanylation of 3-methoxyaniline, emphasizing the rationale behind procedural steps and safety considerations. Furthermore, it outlines a multi-technique approach for structural elucidation and purity assessment, employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals requiring a practical, field-proven methodology for the preparation and validation of this guanidine derivative.

Introduction: The Significance of the Guanidinium Moiety

The guanidine functional group is a cornerstone in medicinal chemistry, prized for its high basicity and its ability to form multiple hydrogen bonds.[2] As a structural motif in the amino acid arginine and numerous pharmaceuticals, its protonated form, the guanidinium cation, is crucial for molecular recognition and interaction with biological targets.[2] this compound serves as a valuable building block for synthesizing more complex molecules, particularly those targeting neurological disorders or possessing anti-inflammatory properties.[1] This guide offers an in-depth exploration of its synthesis from readily available precursors and the analytical workflows required to confirm its identity and purity.

Synthesis of this compound Hydrochloride

The most direct and atom-economical approach for synthesizing aryl guanidines is the direct guanylation of the corresponding amine.[3] This process involves the reaction of an amine with a C1 synthon, such as cyanamide, which efficiently introduces the guanidine functionality.[4]

Reaction Principle and Mechanism

The synthesis commences with the nucleophilic addition of 3-methoxyaniline to the nitrile carbon of cyanamide. 3-Methoxyaniline, an aromatic amine, serves as the nucleophile, attacking the electrophilic carbon of cyanamide.[5] The reaction is often facilitated by a Lewis acid catalyst, such as Scandium(III) triflate, which activates the cyanamide, making it more susceptible to nucleophilic attack.[3] The reaction proceeds through a carbodiimide-like intermediate to form the guanidine free base. Due to the high basicity of the guanidine group, the product is typically converted to its hydrochloride salt by treatment with hydrochloric acid. This enhances the compound's stability, crystallinity, and ease of handling.

Caption: Synthetic workflow for this compound HCl.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the guanylation of aromatic amines.[3][6]

Materials and Equipment:

-

3-Methoxyaniline (C₇H₉NO, MW: 123.15 g/mol )

-

Cyanamide (CH₂N₂, MW: 42.04 g/mol )

-

Hydrochloric acid (HCl), concentrated or as a solution in dioxane/isopropanol

-

Toluene or an alternative suitable solvent

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-methoxyaniline (1.0 eq) in toluene (or another appropriate solvent).

-

Addition of Reagent: Add cyanamide (1.2 eq) to the solution. Note: For catalyzed reactions, the catalyst (e.g., Sc(OTf)₃, 10 mol%) would be added at this stage.[3]

-

Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup (Free Base): After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography or used directly in the next step.

-

Salt Formation: Dissolve the crude this compound free base in a suitable solvent like isopropanol or diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid (1.1 eq) while stirring. The hydrochloride salt will typically precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove impurities.

-

Drying: Dry the final product, this compound hydrochloride, under vacuum to a constant weight.

Safety Precautions:

-

Cyanamide is a toxic and reactive compound. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

3-Methoxyaniline is toxic and can be absorbed through the skin. Avoid direct contact.[7]

-

Always follow standard laboratory safety procedures.

Characterization and Analytical Validation

Confirming the chemical identity and assessing the purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

Caption: Analytical workflow for product characterization and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Sample Preparation Protocol: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Transfer the solution to an NMR tube for analysis.

Expected Spectral Data:

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.8 - 7.3 | Multiplet (m) | 4H | Ar-H |

| Guanidinium Protons | 7.0 - 8.0 | Broad Singlet (br s) | 5H | -NH ₂, =NH |

| Methoxy Protons | ~3.8 | Singlet (s) | 3H | -OCH ₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Guanidinium Carbon | ~158 | C =N |

| Aromatic Carbons | 160 (C-O), 105-130 | Ar-C |

| Methoxy Carbon | ~55 | -OC H₃ |

| Note: Predicted shifts are based on general values for similar structures. Actual values may vary based on solvent and conditions.[6][8] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides confirmation of the key functional groups present in the molecule.[2]

Sample Preparation Protocol: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a disk.

Expected Characteristic Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretching | 3200 - 3400 (broad) | Guanidinium N-H |

| C-H Stretching (Aromatic) | 3000 - 3100 | Ar-H |

| C-H Stretching (Aliphatic) | 2850 - 2960 | -OCH₃ |

| C=N Stretching | 1630 - 1670 (strong) | Guanidinium C=N |

| N-H Bending | 1580 - 1640 | Guanidinium N-H |

| C-O Stretching (Aryl Ether) | 1230 - 1270 | Ar-O-CH₃ |

| Source for characteristic absorption ranges.[2][9][10] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is well-suited for the analysis of polar, charged molecules like guanidinium salts.

Sample Preparation Protocol: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. Infuse the solution directly into the ESI source.

Expected Data:

-

Molecular Formula (Free Base): C₈H₁₁N₃O

-

Molecular Weight (Free Base): 165.19 g/mol [11]

-

Expected Ion Peak (Positive Mode): [M+H]⁺ at m/z ≈ 166.1

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final product. A reversed-phase method with UV detection is appropriate given the aromatic nature of the compound.[12]

Proposed HPLC Method:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[12] |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., 0.1% Formic Acid or Phosphate Buffer) in an isocratic or gradient elution.[12][13] |

| Flow Rate | 1.0 mL/min[13] |

| Detection | UV at a wavelength where the analyte has significant absorbance (e.g., 195-220 nm).[13] |

| Injection Volume | 5-20 µL |

| Note: This method serves as a starting point and should be optimized for the specific instrumentation and desired separation.[12] |

Sample Preparation Protocol: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).[13] Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

Conclusion

This guide provides a detailed, scientifically grounded protocol for the synthesis and comprehensive characterization of this compound. By following the direct guanylation procedure, researchers can efficiently prepare this valuable intermediate. The subsequent multi-technique analytical workflow, incorporating NMR, FT-IR, MS, and HPLC, establishes a robust system for validating the structural integrity and purity of the final compound. Adherence to these methodologies will ensure the generation of high-quality material suitable for advanced applications in research and development.

References

- Vertex AI Search Grounding API. (n.d.). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - NIH.

- ResearchGate. (n.d.). FTIR spectra of polymeric guanidine derivatives.

- BenchChem. (2025). Application Notes and Protocols for FT-IR Spectroscopy in the Identification of Guanidine Functional Groups.

- MicroSolv. (n.d.). Guanidine analyzed with HPLC- AppNote.

- BenchChem. (2025). Application Notes and Protocols: Cyanamide in the Synthesis of Guanidine Derivatives.

- Wikipedia. (n.d.). Cyanamide.

- Oriental Journal of Chemistry. (n.d.). Ft-Ir and Computational Study of Sulphaguanidine.

- Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.

- BenchChem. (2025). Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)guanidine Hydrochloride.

- ChemScene. (n.d.). This compound.

- BenchChem. (2025). HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis.

- ChemicalBook. (n.d.). N-(4-METHOXY-PHENYL)-GUANIDINE synthesis.

- Guidechem. (n.d.). 3-Methoxyaniline 536-90-3 wiki.

- The Royal Society of Chemistry. (n.d.). Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolif.

- Chem-Impex. (n.d.). N-(3-methoxyphenyl)guanidine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Guanidine synthesis by guanylation [organic-chemistry.org]

- 4. Cyanamide - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Ft-Ir and Computational Study of Sulphaguanidine – Oriental Journal of Chemistry [orientjchem.org]

- 11. chemscene.com [chemscene.com]

- 12. benchchem.com [benchchem.com]

- 13. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]

An In-depth Technical Guide to 1-(3-Methoxyphenyl)guanidine: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-(3-Methoxyphenyl)guanidine, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential therapeutic applications, grounded in the broader context of aryl guanidines. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Core Chemical Identity

This compound is an aromatic organic compound featuring a guanidine group attached to a methoxy-substituted phenyl ring. This unique combination of a highly basic guanidinium group and a lipophilic aryl moiety underpins its chemical properties and biological activities.

Chemical Structure:

The structure of this compound is characterized by a guanidine group (-NH-C(=NH)-NH2) where one of the amino nitrogens is substituted with a 3-methoxyphenyl group.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

| CAS Number | 57004-60-1 | [1][2] |

| Molecular Formula | C₈H₁₁N₃O | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Synonyms | N-(3-methoxyphenyl)-guanidine | [1] |

| SMILES | N=C(N)NC1=CC=CC(OC)=C1 | [1] |

Synthesis and Characterization

The synthesis of aryl guanidines like this compound is a well-established process in organic chemistry. A common and efficient method involves the guanylation of the corresponding aniline.

Synthetic Pathway: Guanylation of m-Anisidine

A prevalent route for the synthesis of this compound involves the reaction of 3-methoxyaniline (m-anisidine) with a guanylating agent such as cyanamide.[3] This reaction is often catalyzed by an acid or a Lewis acid.

Figure 2: General synthetic scheme for this compound.

Experimental Protocol: Scandium(III) Triflate-Catalyzed Guanylation

This protocol is adapted from a general procedure for the guanylation of anilines and serves as a robust starting point for laboratory synthesis.[3]

Materials:

-

3-Methoxyaniline (m-anisidine)

-

Cyanamide

-

Scandium(III) triflate (Sc(OTf)₃)

-

Deionized Water

-

Chloroform

-

Methanol

Procedure:

-

To a solution of 3-methoxyaniline (1.0 eq) and cyanamide (1.2 eq) in deionized water, add a catalytic amount of scandium(III) triflate (0.1 eq) at room temperature.

-

Stir the resulting mixture at 100°C for 48 hours in a sealed vessel.

-

After cooling to room temperature, wash the reaction mixture with chloroform (3 x volume of water).

-

Separate the aqueous layer and concentrate it under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a chloroform-methanol solvent system to yield this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets), methoxy protons (singlet, ~3.8 ppm), and broad signals for the guanidinium protons. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the methoxy carbon, and the characteristic guanidinium carbon (~160 ppm). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z 166.1.[3] |

| Purity (HPLC) | Typically ≥97%.[1] |

Physicochemical Properties

Table 3: Predicted and Known Physicochemical Properties

| Property | Value/Information | Rationale/Source |

| Melting Point | Not available. | Experimental determination is required. |

| Boiling Point | Not available. | Experimental determination is required. |

| pKa | Predicted: ~10.5 | The guanidine group is strongly basic. This prediction is based on similar compounds.[4] |

| LogP | Predicted: 1.00 | This indicates a moderate lipophilicity.[1] |

| Solubility | Expected to be soluble in dilute mineral acids and polar organic solvents.[5] | The basic guanidine group forms salts with acids, enhancing aqueous solubility. |

Mechanism of Action and Biological Activity

The guanidine moiety is a key pharmacophore found in numerous biologically active compounds.[6][7] The biological activity of aryl guanidines is often attributed to their ability to interact with various biological targets through hydrogen bonding and electrostatic interactions.

Potential Mechanism of Action

Guanidine and its derivatives are known to modulate the function of ion channels. A prominent mechanism of action for many guanidine compounds is the inhibition of voltage-gated potassium (Kv) channels.[8][9] By blocking these channels, guanidines can enhance the release of neurotransmitters at the neuromuscular junction. It is plausible that this compound shares this mechanism of action. The aryl moiety likely influences the compound's affinity and selectivity for specific channel subtypes.

Figure 3: Postulated mechanism of action of this compound on a voltage-gated potassium channel.

Broad-Spectrum Biological Activities of Guanidine Compounds

The guanidine scaffold is associated with a wide range of biological activities, suggesting that this compound could be explored for various therapeutic applications.[7][10] These include:

-

Anticancer Activity: Some guanidine derivatives exhibit cytotoxic effects against cancer cell lines.[7][11]

-

Antimicrobial Activity: The guanidine group is present in several antimicrobial agents.[10]

-

Anti-inflammatory Effects: Guanidine compounds have been investigated for their anti-inflammatory properties.[6]

-

Antidiabetic Properties: The well-known antidiabetic drug metformin is a biguanide, highlighting the role of this functional group in metabolic regulation.[12]

Applications in Drug Development

Given its structural features and the known biological activities of related compounds, this compound serves as a valuable building block and lead compound in drug discovery.

Potential Therapeutic Areas:

-

Neurological Disorders: Due to its potential activity on ion channels, it could be investigated for conditions involving neuronal excitability.

-

Oncology: As a scaffold for the development of novel anticancer agents.

-

Infectious Diseases: As a starting point for the synthesis of new antimicrobial compounds.

Conclusion

This compound is a synthetically accessible compound with a rich chemical profile and significant potential for therapeutic applications. Its core structure, combining a basic guanidine group with an aryl moiety, makes it an attractive candidate for further investigation and development in various areas of medicinal chemistry. This guide provides a foundational understanding for researchers to build upon in their exploration of this promising molecule.

References

-

Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. (n.d.). PubMed. Retrieved from [Link]

-

Platinum(ii) complexes of aryl guanidine-like derivatives as potential anticancer agents: between coordination and cyclometallation. (2025, February 4). PubMed Central. Retrieved from [Link]

- Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds.

-

A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016, September 9). PubMed Central. Retrieved from [Link]

-

A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. (n.d.). Retrieved from [Link]

-

Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. (n.d.). PubMed. Retrieved from [Link]

-

Biologically active guanidine alkaloids. (2025, August 13). ScienceOpen. Retrieved from [Link]

-

Biological activities of guanidine compounds | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

(PDF) Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. (n.d.). ResearchGate. Retrieved from [Link]

-

1-(3-Methoxyphenyl)piperidine | C12H17NO | CID 605725. (n.d.). PubChem. Retrieved from [Link]

-

Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Molecular mechanism of action of metformin: old or new insights? - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Antigiardial Activity of Novel Guanidine Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Retrieved from [Link]

-

guanidine, N-[(4-methoxyphenyl)methyl]- - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 57004-60-1|this compound|BLD Pharm [bldpharm.com]

- 3. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. 1-(3-(4-Methoxyphenoxy)phenyl)guanidine CAS#: 1359655-96-1 [m.chemicalbook.com]

- 5. 1,3-Diphenylguanidine CAS#: 102-06-7 [m.chemicalbook.com]

- 6. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Platinum(ii) complexes of aryl guanidine-like derivatives as potential anticancer agents: between coordination and cyclometallation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of action of metformin: old or new insights? - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1-(3-Methoxyphenyl)guanidine: A Technical Guide for Drug Discovery Professionals

Abstract

The guanidinium group is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in crucial biological interactions. This technical guide delves into the potential biological activities of a specific derivative, 1-(3-Methoxyphenyl)guanidine. Synthesizing data from structure-activity relationship (SAR) studies and broader research on arylguanidines, we present a compelling case for its investigation as a modulator of key physiological pathways. This document will explore its potential as a 5-HT3 receptor antagonist, touch upon other plausible therapeutic applications, and provide detailed experimental protocols for its synthesis and evaluation, aiming to equip researchers and drug development professionals with the foundational knowledge to explore this promising compound.

Introduction: The Significance of the Guanidine Moiety and the Promise of this compound

The guanidine group, characterized by its Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, is a cornerstone of numerous biologically active molecules. Its positive charge at physiological pH allows it to form strong electrostatic interactions with negatively charged residues in proteins, such as carboxylates and phosphates, making it a powerful pharmacophore. Guanidine-containing compounds have demonstrated a wide spectrum of therapeutic applications, including roles as antibacterial, antiviral, anticancer, and antihypertensive agents.

This compound, with its characteristic arylguanidine structure, emerges as a compound of significant interest. The strategic placement of a methoxy group on the phenyl ring is not merely an arbitrary chemical modification; as we will explore, this substitution pattern is predicted to have a profound impact on its biological activity, particularly its interaction with serotonin receptors. This guide will primarily focus on the compelling evidence suggesting its role as a 5-HT3 receptor antagonist, a class of drugs with established clinical importance.

The Primary Hypothesis: this compound as a 5-HT3 Receptor Antagonist

The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel that plays a crucial role in mediating nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. Antagonists of this receptor are a mainstay in antiemetic therapy. Structure-activity relationship studies on a series of arylguanidines have provided critical insights into the structural requirements for high-affinity binding to the 5-HT3 receptor.

Mechanistic Insights from Structure-Activity Relationship (SAR) Studies

Research has demonstrated that the nature and position of substituents on the aryl ring of arylguanidines dramatically influence their affinity and functional activity at the 5-HT3 receptor. A key study examining a series of arylguanidines and arylbiguanides revealed that both classes of compounds likely share common receptor binding features[1]. Further investigation into the impact of various substituents has shown that electron-donating groups, such as a methoxy (OCH3) group, at the meta or para position of the phenyl ring can confer antagonist properties to the molecule[2].

This finding is pivotal. The presence of the methoxy group at the 3-position (meta) in this compound strongly suggests that it will act as an antagonist at the 5-HT3 receptor. While the precise binding affinity (Ki) for this specific compound is not explicitly detailed in the available literature, the established SAR provides a robust scientific rationale for its investigation as a 5-HT3 antagonist.

The 5-HT3 Receptor Pharmacophore and the Predicted Binding of this compound

The generally accepted pharmacophore for 5-HT3 receptor antagonists includes a hydrogen bond acceptor, a hydrophobic region, and a positively charged center. The guanidinium group of this compound serves as the cationic center, while the methoxyphenyl ring provides the necessary hydrophobicity.

Diagram: Predicted Interaction of this compound with the 5-HT3 Receptor

Caption: Predicted binding mode of this compound within the 5-HT3 receptor.

Broader Therapeutic Horizons: Other Potential Biological Activities

While the primary focus of this guide is on its potential as a 5-HT3 antagonist, the broader family of guanidine derivatives exhibits a rich pharmacology that suggests other avenues of investigation for this compound.

Anticancer Potential

Guanidine derivatives have been explored for their anticancer properties. Some cyclic arylguanidines have shown antiproliferative activity against various cancer cell lines, including glioma, pancreatic, and breast cancer cells[3][4]. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The structural similarity of this compound to these active compounds warrants investigation into its potential cytotoxic effects on cancer cells.

Antimicrobial and Antiviral Activities

The guanidine moiety is a feature of several antimicrobial and antiviral agents. Cyclic arylguanidines have been investigated as potential agents against both Gram-positive and Gram-negative bacteria, as well as certain viruses[2]. The positively charged guanidinium group is thought to interact with and disrupt microbial cell membranes.

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed, step-by-step methodologies for its synthesis and the evaluation of its 5-HT3 receptor binding affinity.

Synthesis of this compound

A common and effective method for the synthesis of arylguanidines is the reaction of the corresponding aniline with cyanamide.

Materials:

-

3-Methoxyaniline

-

Cyanamide

-

Hydrochloric acid (HCl)

-

Suitable solvent (e.g., water or an organic solvent)

-

Catalyst (optional, e.g., a Lewis acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyaniline in the chosen solvent.

-

Addition of Cyanamide: Add an equimolar amount of cyanamide to the solution. If a catalyst is used, it should be added at this stage.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, it can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid. The resulting salt can then be isolated by filtration or evaporation of the solvent.

Diagram: Synthesis Workflow for this compound

Caption: Step-by-step workflow for the synthesis of this compound.

5-HT3 Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a standard radioligand binding assay to determine the affinity of this compound for the 5-HT3 receptor.

Materials:

-

Cell membranes expressing the human 5-HT3 receptor (e.g., from HEK293 cells)

-

Radioligand: [3H]Granisetron or another suitable 5-HT3 receptor antagonist radioligand

-

This compound (test compound)

-

Non-specific binding control: A high concentration of a known 5-HT3 antagonist (e.g., ondansetron)

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist).

-

Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., room temperature) for a specified time to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Data Summary

| Substituent Position | Substituent Type | Predicted Effect on 5-HT3 Receptor Activity | Reference |

| Meta (3-position) | Electron-donating (e.g., -OCH3) | Antagonist activity | [2] |

| Para (4-position) | Electron-donating (e.g., -OCH3) | Antagonist activity | [2] |

| Meta (3-position) | Electron-withdrawing (e.g., -Cl) | Agonist activity | [2] |

| Para (4-position) | Electron-withdrawing (e.g., -Cl) | Partial agonist activity | [2] |

Conclusion and Future Directions

The available evidence, primarily derived from robust structure-activity relationship studies of arylguanidines, strongly supports the hypothesis that this compound is a promising candidate for investigation as a 5-HT3 receptor antagonist. Its straightforward synthesis and the clear scientific rationale for its potential activity make it an attractive molecule for further preclinical evaluation.

Future research should focus on the definitive determination of its binding affinity and functional activity at the 5-HT3 receptor. In vivo studies in relevant animal models of emesis are also warranted to assess its therapeutic potential. Furthermore, screening this compound against a panel of cancer cell lines and microbial strains could uncover additional, valuable biological activities. The exploration of this and other structurally related arylguanidines holds significant promise for the development of novel therapeutics.

References

-

Dukat, M., Choi, Y. N., Teitler, M., Du Pre, A., Herrick-Davis, K., Smith, C., & Glennon, R. A. (2001). The binding of arylguanidines at 5-HT(3) serotonin receptors: a structure-affinity investigation. Bioorganic & Medicinal Chemistry Letters, 11(12), 1599–1603. [Link]

-

Glennon, R. A., et al. (2016). Superagonist, Full Agonist, Partial Agonist, and Antagonist Actions of Arylguanidines at 5-Hydroxytryptamine-3 (5-HT3) Subunit A Receptors. ACS Chemical Neuroscience, 7(11), 1538-1547. [Link]

-

Zaręba, P., et al. (2021). Long-Chain Cyclic Arylguanidines as Multifunctional Serotonin Receptor Ligands with Antiproliferative Activity. ACS Omega, 6(38), 24735–24753. [Link]

-

Zaręba, P., et al. (2022). Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation. Molecules, 27(15), 4938. [Link]

Sources

- 1. The binding of arylguanidines at 5-HT(3) serotonin receptors: a structure-affinity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Superagonist, Full Agonist, Partial Agonist, and Antagonist Actions of Arylguanidines at 5-Hydroxytryptamine-3 (5-HT3) Subunit A Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-Chain Cyclic Arylguanidines as Multifunctional Serotonin Receptor Ligands with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solubility and Stability of 1-(3-Methoxyphenyl)guanidine

Executive Summary

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with rigorous physicochemical characterization. Among the most critical of these early assessments are solubility and stability. For novel molecules like 1-(3-Methoxyphenyl)guanidine, a compound of interest due to the biological activities of guanidine derivatives, understanding these properties is not merely a formality but a foundational pillar for all subsequent development.[1][2] Poor solubility can hinder reliable biological screening and lead to challenges in formulation, while instability can compromise the safety and efficacy of the final drug product.

This technical guide provides an in-depth framework for researchers, chemists, and drug development professionals to systematically evaluate the solubility and stability of this compound. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind experimental choices, offers detailed, field-proven protocols, and establishes a clear workflow for generating the robust data necessary to make informed decisions in a research and development setting.

Physicochemical Profile of this compound

Before embarking on experimental studies, it is essential to consolidate the known physicochemical properties of the target compound. The guanidine group is a strong organic base and is typically protonated at physiological pH, forming a guanidinium cation, a characteristic that significantly influences its properties.[3][4]

Table 1: Known and Predicted Properties of this compound

| Property | Value | Source / Method |

| Chemical Name | N-(3-methoxyphenyl)guanidine | Chem-Impex[1] |

| CAS Number | 57004-60-1 | Chem-Impex[1] |

| Molecular Formula | C₈H₁₁N₃O | Chem-Impex[1] |

| Molecular Weight | 165.19 g/mol | ChemWhat[5] |

| Appearance | White solid | Chem-Impex[1] |

| Predicted LogP | 1.87 | Guidechem[6] |

| Storage | 0-8 °C | Chem-Impex[1] |

Note: The LogP value is a predicted metric and should be experimentally verified.

The limited publicly available experimental data for this compound underscores the necessity of the protocols detailed in the following sections.

A Framework for Comprehensive Solubility Assessment

Aqueous solubility is a critical determinant of a compound's absorption and bioavailability.[7] The assessment strategy is typically bifurcated into two key approaches: kinetic and thermodynamic solubility, each providing unique insights at different stages of the drug discovery process.[8][9]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[7][8] It is a high-throughput method ideal for the early discovery phase to quickly flag compounds with potential solubility liabilities.[9]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a saturated solution where the solid-state material is in equilibrium with the dissolved material.[10] It is a lower-throughput but more accurate measurement, crucial for pre-formulation and later-stage development.[9]

The following workflow illustrates the decision-making process for solubility characterization.

Caption: Decision workflow for solubility testing.

Experimental Protocol: High-Throughput Kinetic Solubility

This protocol is adapted from standard industry practices for rapid compound assessment.[9][11] The direct UV method is described here.

Objective: To determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS) system.

Materials & Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well filter plates (e.g., Millipore MultiScreen®)

-

96-well UV-transparent collection plates

-

Multichannel pipettes

-

Plate shaker/incubator

-

UV-Vis plate reader

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

-

Plate Setup: Add 196 µL of PBS (pH 7.4) to each well of the 96-well filter plate.

-

Compound Addition: Add 4 µL of the 10 mM DMSO stock solution to the PBS in each well. This results in a final concentration of 200 µM with 2% DMSO. Causality Note: Keeping the final DMSO concentration low (≤2%) is critical to minimize its co-solvent effects on the aqueous solubility measurement.[7]

-

Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow for precipitation to occur.

-

Filtration: Place the filter plate on top of a 96-well UV collection plate. Centrifuge to filter the solution and separate any undissolved precipitate from the soluble compound.

-

Quantification: Measure the UV absorbance of the filtrate in the collection plate using a UV-Vis plate reader at the compound's λmax.

-

Data Analysis: Create a standard curve using known concentrations of the compound in a 2% DMSO/PBS solution. Use this curve to calculate the concentration of the dissolved compound in the filtered samples, which represents the kinetic solubility.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method is considered the "gold standard" for determining equilibrium solubility and is crucial for formulation development.[12]

Objective: To determine the equilibrium solubility of this compound in various relevant solvents.

Materials & Equipment:

-

This compound (solid powder)

-

Selected solvents (e.g., Water, 0.1 M HCl, PBS pH 7.4, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC or LC-MS/MS system for quantification

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg). Causality Note: Visual confirmation of undissolved solid at the end of the experiment is required to ensure a saturated solution was achieved.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate for at least 24 to 48 hours. A longer duration may be necessary to ensure true equilibrium is reached.[10][12]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of this compound using a validated HPLC or LC-MS/MS method.[13][14] The analytical method must be pre-established with a proper calibration curve.

-

Data Presentation: The results should be tabulated for clear comparison across different solvent systems.

Table 2: Template for Reporting Thermodynamic Solubility Data

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |

| 0.1 M HCl | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| 5% Dextrose | 25 | Experimental Value | Calculated Value |

A Systematic Approach to Stability Evaluation

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[15] Forced degradation (or stress testing) is a critical component of this evaluation, designed to deliberately degrade the compound to identify likely degradation products and establish the intrinsic stability of the molecule.[16][17] This process is mandated by regulatory bodies and is outlined in the International Council for Harmonisation (ICH) guidelines.[18][19][20]

The primary goals of a forced degradation study are:

-

To understand the degradation pathways of the drug substance.[21]

-

To identify potential degradation products and aid in their structural elucidation.[17]

-

To develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradants.

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

Objective: To assess the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.

Materials & Equipment:

-

This compound

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

-

HPLC-grade solvents (Acetonitrile, Methanol, Water)

-

Heating block or oven

-

Photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC or LC-MS/MS method

Methodology: Causality Note: The goal for each condition is to achieve a target degradation of 5-20%.[21] This level is sufficient to generate and detect primary degradants without destroying the molecule entirely. Conditions (time, temperature, reagent concentration) should be adjusted to meet this target.

-

Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis:

-

Mix equal parts of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Heat the sample (e.g., at 60°C) for a predetermined time (e.g., 24 hours).

-

Cool the sample, neutralize with an equivalent amount of NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M.[17]

-

Heat the sample (e.g., at 60°C) for a predetermined time.

-

Cool the sample, neutralize with an equivalent amount of HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

-

Keep the sample at room temperature for a set duration (e.g., 24 hours).

-

Dilute for analysis.

-

-

Thermal Degradation:

-

Heat the stock solution in a sealed vial at an elevated temperature (e.g., 60-80°C).

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the drug substance (as a solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

-

Analyze the exposed sample alongside a control sample protected from light.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method. The method must be able to separate the intact drug from any degradants formed. Mass balance should be assessed to ensure that all degradation products are accounted for.

Table 3: Template for Summarizing Forced Degradation Results

| Stress Condition | Reagent/Temp | Duration | Assay of Parent (%) | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | Experimental Value | Calculated | Experimental Value | Description |

| Base Hydrolysis | 0.1 M NaOH | 24 h | Experimental Value | Calculated | Experimental Value | Description |

| Oxidative | 3% H₂O₂ | 24 h | Experimental Value | Calculated | Experimental Value | Description |

| Thermal | 60 °C | 48 h | Experimental Value | Calculated | Experimental Value | Description |

| Photolytic | ICH Q1B | - | Experimental Value | Calculated | Experimental Value | Description |

Conclusion

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development. By employing the systematic, rationale-driven experimental frameworks detailed in this guide—from high-throughput kinetic solubility screens to the gold-standard shake-flask method and ICH-compliant forced degradation studies—researchers can generate the high-quality, reliable data needed to de-risk their programs. This information is paramount for guiding medicinal chemistry efforts, enabling robust biological assays, developing appropriate formulations, and ensuring the ultimate safety and efficacy of a potential new medicine.

References

- ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025). European Medicines Agency.

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency.

- Quality Guidelines. (n.d.). ICH.

- ICH GUIDELINES FOR STABILITY. (n.d.). KK Wagh College of Pharmacy.

- ICH guideline for stability testing. (n.d.). Slideshare.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- In vitro solubility assays in drug discovery. (n.d.). PubMed.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery.

- Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). SpringerLink.

- 1-(3-Methoxybenzyl)Guanidine 46228-51-7. (n.d.). Guidechem.

- Forced Degradation Studies. (2016). MedCrave online.

- A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.

- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). SpringerLink.

- N-(3-methoxyphenyl)guanidine. (n.d.). Chem-Impex.

- Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). National Institutes of Health.

- Natural Guanidine Derivatives. (1996). ResearchGate.

- N-(3-METHOXY-PHENYL)-GUANIDINE CAS#: 57004-60-1. (n.d.). ChemWhat.

- Guanidine. (n.d.). Wikipedia.

- Technical Guide: Solubility Profile of N,N'-bis(3-methoxyphenyl)oxamide in Organic Solvents. (n.d.). Benchchem.

- Guanidine. (n.d.). PubChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Guanidine - Wikipedia [en.wikipedia.org]

- 4. Guanidine | CH5N3 | CID 3520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. Page loading... [wap.guidechem.com]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. benchchem.com [benchchem.com]

- 13. d-nb.info [d-nb.info]

- 14. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. rjptonline.org [rjptonline.org]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. ICH Official web site : ICH [ich.org]

- 20. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Spectroscopic Data for 1-(3-Methoxyphenyl)guanidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of 1-(3-Methoxyphenyl)guanidine and its Spectroscopic Fingerprint

Guanidine and its derivatives are a class of organic compounds with significant and diverse biological activities, making them privileged scaffolds in drug discovery. This compound, with its methoxy-substituted phenyl ring, presents a unique electronic and steric profile that could modulate its interaction with biological targets. Its potential applications could span from acting as a key intermediate in the synthesis of more complex pharmaceutical agents to exhibiting intrinsic therapeutic properties.

Accurate and comprehensive characterization of such molecules is the bedrock of reliable and reproducible scientific research. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, allowing for its unambiguous identification and the confirmation of its chemical structure. This guide is designed to provide a detailed roadmap for the spectroscopic analysis of this compound.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular architecture of this compound.

Molecular Formula: C₈H₁₁N₃O[1]

Molecular Weight: 165.19 g/mol [1]

The structure consists of a guanidine group attached to a benzene ring at the meta-position relative to a methoxy group. This substitution pattern will have a distinct influence on the spectroscopic data, particularly the NMR chemical shifts of the aromatic protons and carbons.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound provides valuable insights into the number and types of protons present in the molecule. The following table summarizes the predicted chemical shifts (δ) in ppm, their multiplicities, and the corresponding proton assignments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | t | 1H | Ar-H (H-5) |

| ~6.80 | d | 1H | Ar-H (H-6) |

| ~6.70 | d | 1H | Ar-H (H-4) |

| ~6.60 | s | 1H | Ar-H (H-2) |

| ~5.5-7.0 | br s | 4H | -NH and -NH₂ |

| 3.78 | s | 3H | -OCH₃ |

Note: Predicted chemical shifts were generated using online NMR prediction tools. The broadness and exact chemical shift of the -NH and -NH₂ protons are highly dependent on the solvent, concentration, and temperature.

Interpretation and Rationale:

-

Aromatic Protons: The four protons on the benzene ring are expected to appear in the aromatic region (typically 6.5-8.0 ppm). The meta-substitution pattern leads to a complex splitting pattern. The proton at the H-5 position, being flanked by two other protons, is predicted to be a triplet. The protons at H-4 and H-6 would likely appear as doublets, and the proton at H-2, being sterically unhindered and electronically distinct, may appear as a singlet or a narrowly split signal.

-

Guanidinium Protons: The protons of the guanidine group (-NH and -NH₂) are expected to be broad singlets due to quadrupole broadening from the nitrogen atoms and chemical exchange. Their chemical shifts can vary significantly depending on the solvent and the extent of hydrogen bonding.

-

Methoxy Protons: The three protons of the methoxy group are magnetically equivalent and are expected to appear as a sharp singlet at approximately 3.78 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C=N (Guanidine) |

| ~159.5 | Ar-C (C-3) |

| ~142.0 | Ar-C (C-1) |

| ~129.5 | Ar-C (C-5) |

| ~111.0 | Ar-C (C-6) |

| ~108.0 | Ar-C (C-4) |

| ~104.0 | Ar-C (C-2) |

| ~55.0 | -OCH₃ |

Note: Predicted chemical shifts were generated using online NMR prediction tools.

Interpretation and Rationale:

-

Guanidinium Carbon: The most downfield signal is expected to be the carbon of the C=N bond in the guanidine group, typically appearing around 160 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon atom directly attached to the electron-donating methoxy group (C-3) is expected to be significantly shielded and appear upfield, while the carbon attached to the nitrogen of the guanidine group (C-1) will be deshielded and appear downfield. The other aromatic carbons will have chemical shifts influenced by the combined electronic effects of the methoxy and guanidino substituents.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the upfield region, typically around 55 ppm.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3100 (broad) | N-H stretching | Guanidine (-NH, -NH₂) |

| 3050-3000 | C-H stretching | Aromatic C-H |

| 2950-2850 | C-H stretching | Methoxy (-OCH₃) |

| 1650-1600 | C=N stretching | Guanidine (C=N) |

| 1600-1450 | C=C stretching | Aromatic ring |

| 1250-1000 | C-O stretching | Aryl ether (-O-CH₃) |

Note: Predicted vibrational frequencies were generated using online IR spectrum prediction tools.

Interpretation and Rationale:

-

N-H Stretching: A prominent broad band in the region of 3400-3100 cm⁻¹ is a key indicator of the N-H stretching vibrations of the guanidine group. The broadness is due to hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibration of the C=N bond in the guanidine group is expected in the 1650-1600 cm⁻¹ region. This may overlap with the C=C stretching vibrations of the aromatic ring, which typically appear in the 1600-1450 cm⁻¹ range.

-

C-O Stretching: A strong absorption band in the 1250-1000 cm⁻¹ region is characteristic of the C-O stretching of the aryl ether linkage.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expected Molecular Ion Peak:

-

[M]⁺: m/z = 165.19

-

[M+H]⁺: m/z = 166.19 (in case of soft ionization techniques like ESI)

Predicted Fragmentation Pathway:

The fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways.

Caption: Predicted key fragmentation pathways for this compound.

Interpretation of Fragmentation:

-

Loss of a Diazomethane Radical (CHN₂): A common fragmentation pathway for guanidines can involve the loss of a diazomethane radical, leading to a fragment ion.

-

Cleavage of the C-N bond: The bond between the phenyl ring and the guanidine nitrogen is a likely point of cleavage. This would result in a fragment corresponding to the methoxyphenyl radical and a fragment corresponding to the guanidinyl radical.

-

Loss of the Methoxy Group: Fragmentation can also involve the loss of the methoxy group as a methyl radical followed by the loss of carbon monoxide.

Experimental Protocols: A Guide for the Bench Scientist

While this guide presents predicted data, the following are generalized, best-practice protocols for acquiring experimental spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as the -NH and -NH₂ protons are exchangeable and may not be observed in protic solvents like D₂O or MeOD.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will likely be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils or low-melting solids). For KBr pellets, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion: A Self-Validating Spectroscopic Profile